2-cyanocyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyanocyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It is a member of the cyclopentene carboxylic acid class of compounds and is characterized by the presence of a cyano group and a carboxylic acid group attached to a cyclopentene ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanocyclopent-1-ene-1-carboxylic acid typically involves the reaction of cyclopentadiene with acrylonitrile under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the cyano group to the cyclopentene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process . The product is typically purified through recrystallization or chromatography to achieve the desired level of purity for various applications .
Chemical Reactions Analysis
Types of Reactions
2-cyanocyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
2-cyanocyclopent-1-ene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyanocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The cyano and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of new bonds and products .
Comparison with Similar Compounds
2-cyanocyclopent-1-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentene carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
2-cyanocyclopentane-1-carboxylic acid: Contains a saturated cyclopentane ring, leading to different chemical properties and reactivity.
2-cyanocyclohex-1-ene-1-carboxylic acid: Contains a six-membered ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
30689-43-1 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.